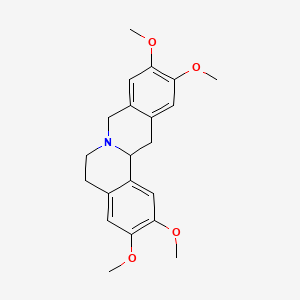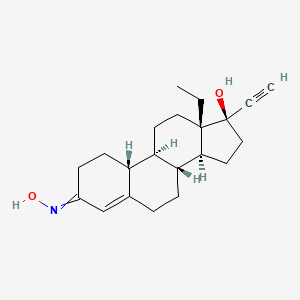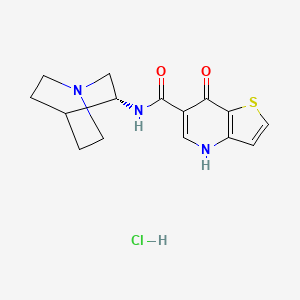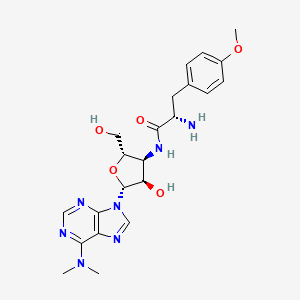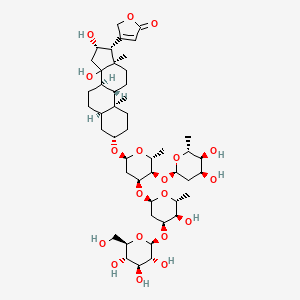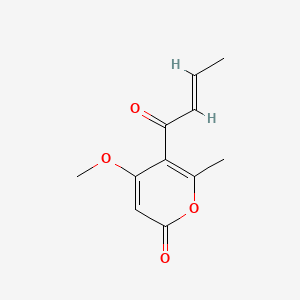
Pyrenocine A
概要
説明
Pyrenocine A is an acyl phytotoxin isolated from plant pathogenic fungi . It is one of the antibiotic mycotoxins . It has diverse biological activities and is known to inhibit the asexual spore germination of certain plant pathogenic fungi .
Molecular Structure Analysis
The molecular formula of Pyrenocine A is C11H12O4 . Its formal name is 4-methoxy-6-methyl-5-[(2E)-1-oxo-2-buten-1-yl]-2H-pyran-2-one . The SMILES representation is O=C1C=C(OC)C(C(/C=C/C)=O)=C©O1 .Physical And Chemical Properties Analysis
Pyrenocine A has a molecular weight of 208.2 . It is a solid at room temperature . It is soluble in dichloromethane, DMSO, ethanol, and methanol .科学的研究の応用
Cancer Research
Pyrenocine A has been found to exhibit cytotoxicity against cancer cells . It arrests HeLa cells at the M phase with characteristic ring-shaped chromosomes . Interestingly, it induces the formation of monopolar spindles in HeLa cells . This activity of Pyrenocine A suggests a new anticancer mechanism .
Phytotoxin
Pyrenocine A is known to be a phytotoxin . It is produced by the fungus Pyrenochaeta terrestris . The study of its structure and properties can help understand its role in plant diseases and could potentially lead to the development of new strategies for plant protection .
Biochemical Research
The unique structure of Pyrenocine A makes it an interesting subject for biochemical research . Structure-activity relationship analysis indicates that the enone structure of Pyrenocine A is likely to be important for its cytotoxicity .
Drug Development
Due to its cytotoxic properties and unique mechanism of action, Pyrenocine A could be a potential candidate for drug development . An alkyne-tagged analog of Pyrenocine A was synthesized and suppressed proliferation of HeLa cells .
Cell Biology
The ability of Pyrenocine A to arrest cell division at a specific phase (M phase) and induce the formation of monopolar spindles makes it a useful tool in cell biology research . It can be used to study the mechanisms of cell division and the roles of various proteins involved in this process .
Molecular Biology
Pyrenocine A could be used in molecular biology to study the effects of toxins on cellular processes . Its effects on the ATPase activity of Eg5, a kinesin motor protein, could provide insights into the roles of these proteins in cellular transport .
作用機序
Target of Action
Pyrenocine A, a secondary metabolite isolated from marine microorganisms, primarily targets macrophages . Macrophages are a type of white blood cell that plays a crucial role in the immune response. They are the first line of defense against pathogens and are involved in the development of inflammation .
Mode of Action
Pyrenocine A interacts with its targets by suppressing the activation of macrophages induced by lipopolysaccharide (LPS), both pre-treatment and post-treatment . It achieves this by inhibiting nitrite production and the synthesis of inflammatory cytokines and PGE2 . Additionally, Pyrenocine A exhibits anti-inflammatory effects on the expression of receptors directly related to cell migration (Mac-1) and costimulatory molecules involved in lymphocyte activation (B7.1) .
Biochemical Pathways
The compound acts through the MyD88-dependent intracellular signaling pathway . This pathway is triggered when macrophages recognize pathogen-associated molecular patterns (PAMPs) through their pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). This recognition leads to a complex biochemical cascade that involves the recruitment of MyD88, activation of protein kinases such as IRAK, recruitment of the adaptor protein TRAF6, and subsequent activation of NF κ B and AP-1 in the nucleus . Pyrenocine A inhibits the expression of genes related to NF κ B-mediated signal transduction in macrophages stimulated by LPS .
Result of Action
Pyrenocine A exhibits potent anti-inflammatory activity. It suppresses the activation of macrophages, inhibits nitrite production, and reduces the synthesis of inflammatory cytokines and PGE2 . In cancer cells, Pyrenocine A has been found to arrest HeLa cells at the M phase with characteristic ring-shaped chromosomes . It also induces the formation of monopolar spindles in HeLa cells .
Safety and Hazards
特性
IUPAC Name |
5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-4-5-8(12)11-7(2)15-10(13)6-9(11)14-3/h4-6H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYCRPVWBIEKIW-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=C(OC(=O)C=C1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1=C(OC(=O)C=C1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017472 | |
| Record name | Pyrenocine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrenocine A | |
CAS RN |
76868-97-8 | |
| Record name | Pyrenocine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076868978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrenocine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrenocine A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M9PWU4VLX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Pyrenocine A and where is it found?
A1: Pyrenocine A is a secondary metabolite primarily produced by the fungus Pyrenochaeta terrestris, the causative agent of pink root disease in onions. [, ] It has also been isolated from various other fungal species, including marine-derived and endophytic fungi. [, , , , , , , , ]
Q2: What is the molecular formula and weight of Pyrenocine A?
A2: The molecular formula of Pyrenocine A is C12H14O5, and its molecular weight is 238.24 g/mol. [, ]
Q3: What is the structure of Pyrenocine A?
A3: Pyrenocine A possesses a γ-pyrone ring structure with two side chains. The structure has been confirmed through spectroscopic analysis, including NMR and mass spectrometry, and further validated by X-ray crystallography. [, ]
Q4: What are the known biological activities of Pyrenocine A?
A4: Pyrenocine A exhibits a range of biological activities, including:
- Phytotoxic activity: Inhibits plant growth and causes necrosis in various plant species. [, , , , ]
- Antibiotic activity: Demonstrates broad-spectrum antibiotic activity against fungi and bacteria. [, ]
- Anti-inflammatory activity: Suppresses the production of inflammatory mediators in macrophages, potentially through the MyD88-dependent pathway. [, ]
- Antiplasmodial activity: Exhibits activity against the malaria parasite Plasmodium falciparum in vitro. [, ]
- Cytotoxicity: Shows cytotoxic effects against various cancer cell lines. [, , , , ]
- Inhibition of antigen presentation: Suppresses the presentation of endogenous MHC class II-restricted antigens, potentially through interaction with EpsinR. []
Q5: How does Pyrenocine A exert its anti-inflammatory effects?
A5: Pyrenocine A has been shown to suppress the activation of macrophages stimulated with lipopolysaccharide (LPS). [, ] This effect is mediated by the inhibition of:
Q6: How does Pyrenocine A affect antigen presentation?
A6: Research suggests that Pyrenocine B, a closely related compound, targets EpsinR, a protein involved in endosomal trafficking. [] This interaction disrupts the presentation of endogenous MHC class II-restricted antigens, such as IL-4 inducible gene 1 (IL4I1). [] It is plausible that Pyrenocine A shares a similar mechanism, but further research is needed to confirm this.
Q7: What is known about the biosynthesis of Pyrenocine A?
A7: Studies using radiolabeled precursors have demonstrated that Pyrenocine A is biosynthesized from acetate units via a polyketide pathway. [] The pathway involves the incorporation of methyl groups from methyl[(14)C]methionine. [] Pyrenocine A can be further converted to Pyrenocine B in the fungal cells. []
Q8: Have any synthetic routes been developed for Pyrenocine A?
A8: Yes, several total syntheses of Pyrenocine A and its analogues have been reported in the literature. [, , ] These synthetic approaches provide access to Pyrenocine A and its derivatives for further biological evaluation.
Q9: What are the potential applications of Pyrenocine A?
A9: The diverse biological activities of Pyrenocine A make it a promising candidate for various applications:
- Agriculture: Its phytotoxic and antifungal properties could be exploited for developing bio-herbicides or bio-fungicides. [, ]
- Medicine: Its anti-inflammatory, antiplasmodial, and cytotoxic activities warrant further investigation for potential applications in treating inflammatory diseases, malaria, and cancer. [, , , ]
- Immunology: Its ability to modulate antigen presentation suggests potential applications in developing immunomodulatory drugs. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




